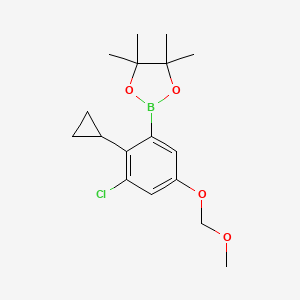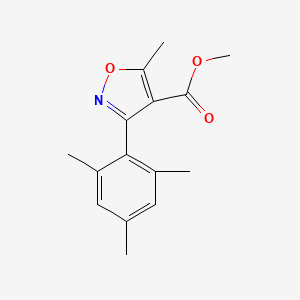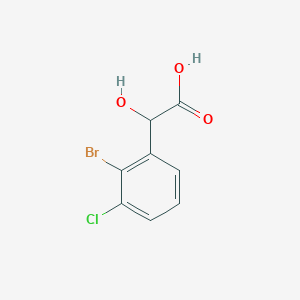
2-Bromo-3-chloromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloromandelic acid: is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of both bromine and chlorine atoms attached to the aromatic ring, along with a hydroxyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method is the bromination of mandelic acid using N-bromosuccinimide (NBS) under aqueous conditions at room temperature . The reaction is regioselective, leading to the formation of the desired bromo derivative. Subsequently, the chlorination can be achieved using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-chloromandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-Bromo-3-chlorobenzoic acid or 2-Bromo-3-chlorobenzaldehyde.
Reduction: Formation of 2-Bromo-3-chlorophenylethanol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloromandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloromandelic acid involves its interaction with specific molecular targets. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 2-Bromo-3-chlorobenzoic acid
- 2-Bromo-3-chlorobenzaldehyde
- 2-Bromo-3-chlorophenylethanol
Comparison: 2-Bromo-3-chloromandelic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the same carbon atom, which is not common in the similar compounds listed above. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6BrClO3 |
|---|---|
Peso molecular |
265.49 g/mol |
Nombre IUPAC |
2-(2-bromo-3-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13) |
Clave InChI |
YSDFWROGCPNVJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
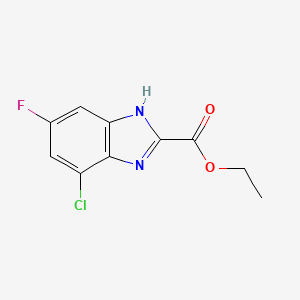
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)

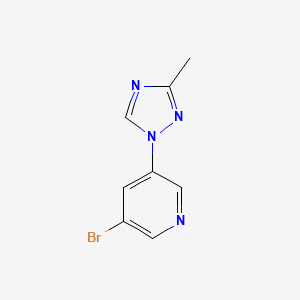

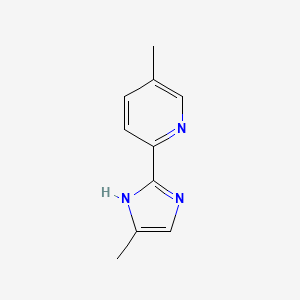
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
